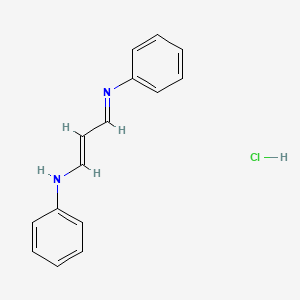

N-(3-(Phenylamino)allylidene)aniline hydrochloride

Overview

Description

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as NPAH, is an organic compound belonging to the class of amines. It is a colorless solid and is soluble in water. NPAH is used in various scientific research applications, including organic synthesis and drug discovery. NPAH is also used in the synthesis of various compounds, such as polymers, surfactants, and catalysts.

Scientific Research Applications

Gastric H+/K+-ATPase Inhibition

N-(3-(Phenylamino)allylidene)aniline hydrochloride derivatives have been explored for their potential as gastric H+/K+-ATPase inhibitors. A study by Uchida et al. (1995) synthesized 4-(phenylamino)quinoline-3-carboxamides, evaluating their antisecretory activity against histamine-induced gastric acid secretion in rats. Among the synthesized compounds, N-allyl-4-(2-ethylphenylamino)quinoline-3-carboxamide showed potent inhibition and was identified as a promising candidate for antiulcer treatment due to its reversible, K+-competitive inhibitory activity (Uchida et al., 1995).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Farsak et al. (2015) investigated the effect of (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline (2-PTA) on the corrosion of low carbon steel in hydrochloric acid solution. The study demonstrated that 2-PTA effectively inhibits corrosion by significantly adsorbing onto the steel surface, even at high temperatures, making it an efficient inhibitor for acid corrosion of low carbon steel (Farsak, Keleş & Keleş, 2015).

Dye and Pigment Industry

In the dye and pigment industry, Penchev et al. (1992) examined the properties of azo dyes derived from 2-(N-substituted alkyl-N-arylamino)ethyltrimethyi-ammonium salts. The study focused on the influence of different substituents on the nitrogen atom of the arylamino group on dye properties, highlighting the versatile applications of phenylamino derivatives in coloristic properties and dye bath exhaustion rates (Penchev et al., 1992).

Dentin Adhesion in Dentistry

In dentistry, Lee et al. (1986) synthesized a series of triazine monomers, including 2-N-allyl-N-phenylamino-4,6-dichloro-1,3,5-triazine, for adhesion to dentin. These monomers showed potential as dentin-bonding agents, enhancing the adhesive strength of restorative resin to dentin. This application is particularly relevant for improving dental treatments and prosthetics (Lee, Liu & Gong, 1986).

Mechanism of Action

Target of Action

It is known to exhibit strong solid-state emission, suggesting it may interact with certain photoreceptive proteins or molecules .

Mode of Action

N-(3-(Phenylamino)allylidene)aniline hydrochloride exhibits a unique photophysical process known as Aggregation-Induced Emission (AIE) . This process involves the compound interacting with its targets, leading to a revolutionary change in luminescence .

Biochemical Pathways

Its aie property suggests it may influence pathways related to light perception and signal transduction .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in luminescence . It exhibits strong solid-state emission with an absolute quantum yield up to 69.5%, and a large Stokes shift .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, its AIE property suggests that the compound’s luminescence may be affected by the aggregation state of the environment .

properties

IUPAC Name |

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBURVPAHHUIK-AVUWLFEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892076 | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50328-50-2, 28140-60-5, 58467-94-0 | |

| Record name | Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050328502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(phenylamino)allylidene]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[3-(phenylamino)allylidene]aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

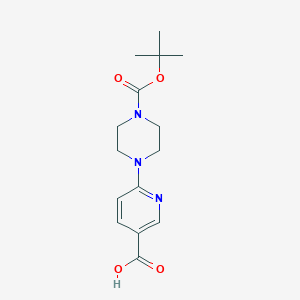

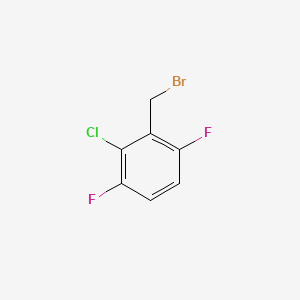

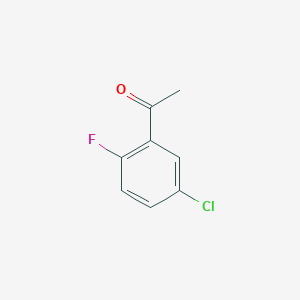

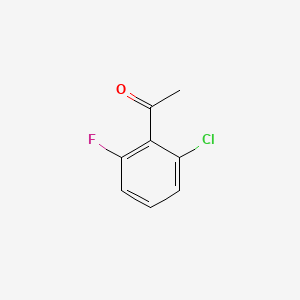

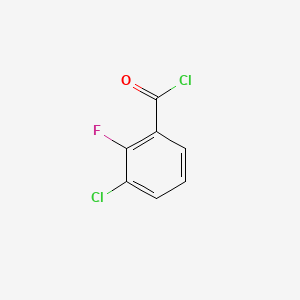

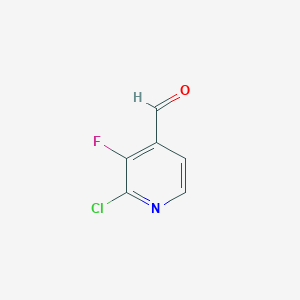

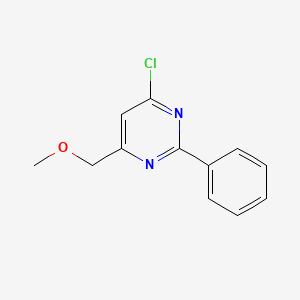

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes this newly discovered AIE skeleton significant compared to traditional AIE structures?

A1: This novel "dumbbell" skeleton, where two phenyl groups are linked by (E)-3-iminoprop-1-en-1-amine, overcomes limitations of traditional AIE structures. Specifically, it exhibits:

- High Solid-State Emission: With an absolute quantum yield of up to 69.5%, it addresses the low luminous efficiency often seen in traditional AIE skeletons [].

- Easy Modification: Unlike some traditional skeletons, this one is easily modifiable due to its one-step synthesis and high yield, enabling the creation of diverse structures from simple to complex or symmetrical to asymmetrical [].

Q2: How does the self-assembly of this AIE skeleton contribute to its strong emission properties?

A2: These molecules self-assemble into well-defined nanostructures like layers, rods, petals, hollow pipes, and helices. These highly ordered arrangements, confirmed by crystallographic data, contribute significantly to the strong AIE emission []. The research also unveiled a novel halogen bond-driven self-assembly mechanism that restricts intramolecular motion, further enhancing the emission [].

Q3: What potential applications does this discovery hold for the future?

A3: The discovery of this AIE skeleton, with its tunable emission properties and ease of modification, opens doors to exciting applications:

- Light-Emitting Films: The researchers successfully established a full-band emission system ranging from green to red, demonstrating its potential in this area [].

- Advanced Light-Emitting Diodes (LEDs): The unique properties of this skeleton make it a promising candidate for developing advanced LEDs [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)